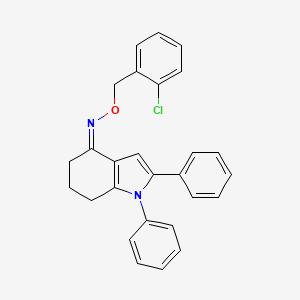

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime

Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime is a synthetic indole-derived oxime compound characterized by a 4H-indol-4-one core substituted with two phenyl groups at the 1- and 2-positions and an O-(2-chlorobenzyl)oxime moiety. Its molecular formula is C₂₇H₂₂ClN₂O, with a molecular weight of 461.39 g/mol . The compound is synthesized via multicomponent reactions under ball-milling conditions using sulfamic acid as a catalyst, achieving yields up to 98% .

Properties

IUPAC Name |

(Z)-N-[(2-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O/c28-24-15-8-7-12-21(24)19-31-29-25-16-9-17-26-23(25)18-27(20-10-3-1-4-11-20)30(26)22-13-5-2-6-14-22/h1-8,10-15,18H,9,16-17,19H2/b29-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGWLYUMAVBQAA-GNVQSUKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=CC=C5Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC=CC=C5Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product .

Chemical Reactions Analysis

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime is a complex organic compound belonging to the indole derivative class. This compound exhibits a unique molecular structure characterized by multiple phenyl groups and a chlorobenzyl moiety, which enhances its chemical reactivity and biological potential. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and therapeutic applications.

Medicinal Chemistry

- Neuropsychiatric Disorders : The compound has shown promise in treating schizophrenia and other neuropsychiatric disorders. It is believed to act as a selective inhibitor of SIRT2 sirtuins, influencing various cellular pathways and biological responses.

- GABA Receptor Agonism : Certain derivatives of this compound have been identified as GABA receptor agonists, which could potentially lead to new treatments for anxiety and other related conditions.

- Platelet Aggregation Inhibition : The tetrahydroindole derivatives have been studied for their ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular therapies.

Anticancer Research

The compound has been investigated for its anticancer properties, particularly in the context of glioblastoma and other cancer types. Its structural features may allow it to interact with various biological targets involved in cancer progression .

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various protein targets. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against specific diseases .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity . For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Thermal Stability: The target compound’s indole-oxime scaffold is less thermally robust than tetrazole-based oximes, which decompose above 247°C . Melting Points: Derivatives like 2-(4-chlorophenyl)-1-phenyl-...O-(4-chlorobenzyl)oxime melt at ~229–230°C, suggesting that chlorobenzyl substituents moderately elevate melting points compared to non-halogenated analogs .

Solubility :

Reactivity and Functionalization

- Oxime Reactivity: The oxime group (-C=N-O-) in the target compound can undergo Beckmann rearrangement or O-alkylation, similar to erythromycin-derived oximes. For example, O-(2-chlorobenzyl)oxime derivatives show selective methylation at the 6-O position under specific conditions .

Biological Activity

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime is an indole derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including neurodegenerative diseases and cancer treatment. The unique structural features of this compound enhance its binding affinity to specific biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 426.94 g/mol. The compound features a tetrahydroindole core with two phenyl groups at the 1 and 2 positions and a chlorobenzyl oxime moiety. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may inhibit key enzymes involved in neurodegenerative processes and modulate pathways associated with cancer cell proliferation. The specific interactions depend on the target enzyme or receptor's active site characteristics.

Antioxidant Activity

Research indicates that compounds within the indole family exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, demonstrating its capacity to scavenge free radicals effectively.

Neuroprotective Effects

Studies have shown that this compound can act as a multitarget-directed ligand for Alzheimer's disease treatment. It exhibits potent inhibition of butyrylcholinesterase (BuChE), which is crucial for managing cholinergic dysfunction in Alzheimer's patients. The IC50 values indicate strong activity compared to standard treatments like rivastigmine .

Anticancer Properties

The compound has also been assessed for its anticancer potential against various cancer cell lines. Preliminary studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activities of this compound:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| BuChE Inhibition | 0.08 | |

| Aβ Aggregation Inhibition | 0.74 | |

| Antioxidant Capacity | Varies |

In one study focusing on neuroprotective effects, the compound demonstrated an ability to reduce amyloid-beta aggregation significantly, which is a hallmark of Alzheimer's pathology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2-chlorobenzyl)oxime?

- Methodology : A common approach involves multi-step synthesis starting with the formation of the indole core via Claisen-Schmidt condensation, followed by oxime formation using hydroxylamine hydrochloride. The O-(2-chlorobenzyl) group can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates should be characterized by <sup>1</sup>H NMR and LC-MS to confirm regioselectivity .

- Optimization : Reaction temperatures (e.g., 80–100°C for oxime formation) and solvent polarity (DMF vs. THF) significantly impact yields. TLC monitoring is critical to minimize side products .

Q. How to characterize the purity and structural integrity of this compound?

- Analytical Tools :

- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d₆) for confirming the oxime proton (δ 8.5–9.0 ppm) and aromatic substitution patterns. IR spectroscopy can validate the C=N stretch (~1600 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages to confirm molecular formula .

Q. What solvents and conditions are optimal for solubility studies?

- Solubility Screening : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–8). Limited solubility in non-polar solvents (hexane, chloroform) is expected due to the oxime and chlorobenzyl groups .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-sensitive moieties (e.g., oxime group) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : If conflicting cytotoxicity results arise (e.g., IC₅₀ variability in cancer cell lines):

Replicate Experiments : Ensure consistent cell passage numbers and assay conditions (e.g., serum-free vs. serum-containing media).

Metabolic Stability : Check for compound degradation in cell culture media via LC-MS .

Target Engagement : Use SPR (Surface Plasmon Resonance) or thermal shift assays to validate binding to purported targets (e.g., kinase domains) .

Q. What strategies can elucidate the mechanism of action (MOA) of this compound?

- Computational Approaches : Perform molecular docking (AutoDock Vina) to predict interactions with receptors (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues .

- Omics Profiling : RNA-seq or proteomics post-treatment can identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Pharmacophore Modeling : Compare structural features with known inhibitors to infer MOA .

Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?

- Key Modifications :

- Oxime Substituents : Replace 2-chlorobenzyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects.

- Indole Core : Introduce methyl or halogens at positions 5/6 to probe steric hindrance .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Critical Steps :

- Work-Up Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification.

- Byproduct Mitigation : Monitor and suppress dimerization or oxidation byproducts via inert atmosphere (N₂/Ar) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.